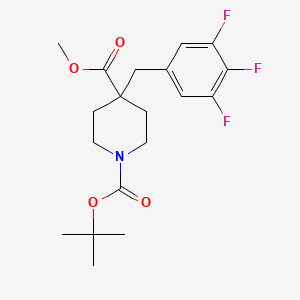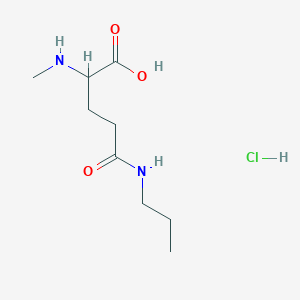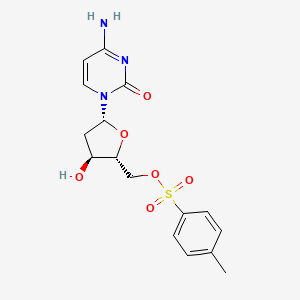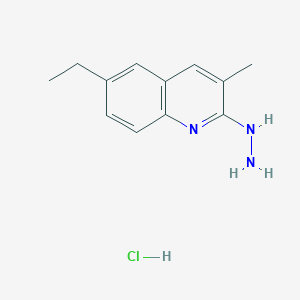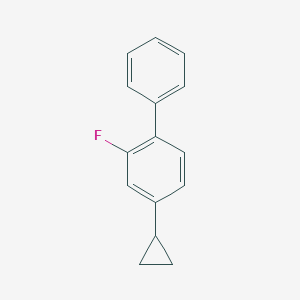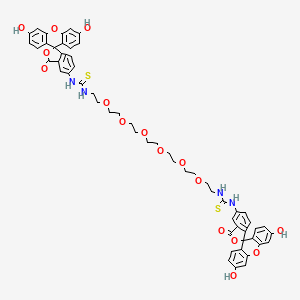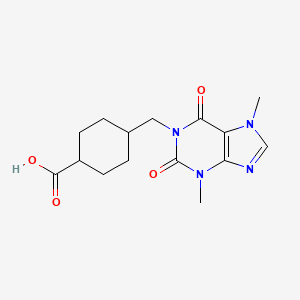
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Azides and Cyanides: Formed from nucleophilic substitution reactions.
科学的研究の応用
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
3-Chloro-4-fluorophenyl isothiocyanate: Similar structure but lacks the dibromo groups.
2,6-Dibromo-4-fluorophenyl isothiocyanate: Similar structure but lacks the chloro group.
Comparison: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is unique due to the presence of both chloro and dibromo substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
特性
分子式 |
C7HBr2ClFNS |
|---|---|
分子量 |
345.41 g/mol |
IUPAC名 |
1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H |
InChIキー |
WODLHJNDLHEDQP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



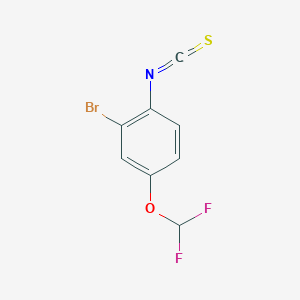


![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
